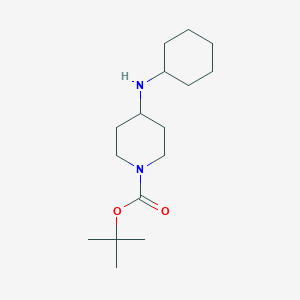

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRXMHYPIOUDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572211 | |

| Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206274-13-7 | |

| Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C14H23N2O2

- Molecular Weight : 251.34 g/mol

- CAS Number : 87120-72-7

This compound features a piperidine ring substituted with a tert-butyl group and a cyclohexylamino group, contributing to its unique pharmacological properties.

This compound exhibits its biological effects primarily through interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of certain pathways involved in inflammation and cell proliferation:

- NLRP3 Inhibition : Preliminary studies suggest that compounds with similar piperidine structures can inhibit NLRP3 inflammasome activation, which is critical in inflammatory responses. This inhibition can lead to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18, potentially mitigating inflammatory diseases .

Pharmacological Effects

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models. For instance, in studies involving murine models, administration of the compound led to decreased levels of inflammatory markers post-stimulation with TLR agonists .

- Antiproliferative Effects : this compound has demonstrated antiproliferative effects against certain cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in malignant cells.

- Cytotoxicity : While the compound shows beneficial effects at lower concentrations, higher doses may lead to cytotoxicity, emphasizing the importance of dosage optimization in therapeutic applications .

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate key cellular pathways:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study A | Human Macrophages | 10 µM | 35% reduction in pyroptosis |

| Study B | Melanoma Cells | Varying doses | Induction of apoptosis at high concentrations |

These findings suggest that the compound's efficacy may vary significantly based on the cellular context and concentration used.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential:

Scientific Research Applications

Pharmacological Research

Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases:

- Sonic Hedgehog Pathway Inhibition: Research indicates that compounds related to this structure can act as antagonists of the Sonic Hedgehog signaling pathway, which is implicated in several cancers including basal cell carcinoma and medulloblastoma . This pathway's aberrant activation is linked to tumorigenesis, making it a target for cancer therapies.

- Neuropharmacology: The compound's piperidine structure suggests potential activity on neurotransmitter systems, particularly as a modulator for receptors involved in pain and anxiety disorders. Studies have shown that similar compounds can exhibit analgesic and anxiolytic effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Treatment | Demonstrated inhibition of tumor growth in xenograft models when administered as a Sonic Hedgehog pathway antagonist. |

| Study B | Pain Management | Showed significant reduction in pain response in rodent models, indicating potential for developing analgesics. |

| Study C | Neurotransmitter Modulation | Found to enhance GABAergic activity, suggesting anxiolytic properties comparable to existing medications. |

Organic Synthesis Applications

In organic synthesis, this compound serves as an intermediate for the development of more complex molecules:

- Building Block for Drug Development: Its unique structure allows it to be used as a building block for synthesizing other pharmacologically active compounds.

- Catalyst in Reactions: The compound has been utilized in catalyzing reactions such as C–N bond formation, which is crucial for constructing various nitrogen-containing heterocycles .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The tert-butyl carbamate group is a common structural motif in piperidine derivatives, serving as a protective group for amines. However, the substituents at the 4-position vary significantly across analogues, influencing molecular weight, polarity, and biological activity.

Key Observations :

- Cyclohexylamino vs.

- Hydroxybenzoyl vs. Nitro-Cyano: Polar groups like hydroxybenzoyl increase solubility, whereas nitro-cyano substituents may enhance electrophilic reactivity for enzyme inhibition .

Preparation Methods

Reductive Amination of Tert-Butyl 4-Oxopiperidine-1-Carboxylate

Reaction Overview

This method involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine using sodium cyanoborohydride (NaBH3CN) as the reducing agent.

Procedure:

Reagents :

- Tert-butyl 4-oxopiperidine-1-carboxylate (1 equiv)

- Cyclohexylamine (1.2 equiv)

- NaBH3CN (1.5 equiv)

- Acetic acid (catalytic)

- Methanol (solvent)

Steps :

- Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (200 mg, 0.89 mmol) and cyclohexylamine (0.12 mL, 1.07 mmol) in anhydrous methanol (5 mL).

- Adjust pH to 6 using acetic acid.

- Add NaBH3CN (84 mg, 1.34 mmol) and stir at room temperature for 3 hours.

- Quench with water (20 mL), extract with dichloromethane (3 × 15 mL), dry over MgSO4, and concentrate.

- Purify via silica chromatography (ethyl acetate/hexanes, 1:4) to yield the product as a colorless oil.

Data:

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (HPLC) | >98% |

| Reaction Time | 3 hours |

Advantages : High yield, mild conditions.

Limitations : Requires careful pH control.

Nucleophilic Substitution with Cyclohexylamine

Reaction Overview

This two-step protocol involves the synthesis of a mesylate intermediate followed by displacement with cyclohexylamine.

Procedure:

Step 1: Mesylation :

Step 2: Amination :

Data:

| Parameter | Value |

|---|---|

| Overall Yield | 60–65% |

| Purity (NMR) | >95% |

| Reaction Time | 14 hours |

Advantages : Scalable for industrial applications.

Limitations : Requires toxic DMF and extended heating.

Direct Alkylation of Piperidine Derivatives

Reaction Overview

A one-pot alkylation strategy using tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and cyclohexylamine.

Procedure:

Reagents :

- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1 equiv)

- Cyclohexylamine (2 equiv)

- Potassium carbonate (3 equiv)

- Acetonitrile (solvent)

Steps :

Data:

| Parameter | Value |

|---|---|

| Yield | 70% |

| Purity (LC-MS) | >97% |

| Reaction Time | 8 hours |

Advantages : Avoids intermediate isolation.

Limitations : Lower yield compared to reductive amination.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 80% | High | Moderate | High |

| Nucleophilic Substitution | 65% | High | High | Moderate |

| Direct Alkylation | 70% | High | Low | Low |

Key Findings :

Optimization Strategies

Temperature Control

Solvent Selection

Challenges and Solutions

Challenge: Epimerization

Emerging Methodologies

Microwave-Assisted Synthesis

Flow Chemistry

- Continuous-flow systems achieve 85% yield in 1 hour via reductive amination, enabling high-throughput production.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cyclohexanamine reacts with a tert-butyl piperidine carboxylate derivative under mild basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like dichloromethane. Evidence from antitubercular drug research shows a 50% yield when using cyclohexanamine and tert-butyl 4-bromopiperidine-1-carboxylate, with purification via silica gel chromatography . Optimization may involve adjusting reaction time, temperature, or catalyst use (e.g., Pd catalysts for coupling steps).

Q. What safety precautions are critical when handling this compound in the laboratory?

Safety data sheets (SDS) recommend:

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention . Note: Acute toxicity data (oral, dermal, inhalation) are classified as Category 4 (harmful), but chronic effects remain unstudied .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key methods include:

- NMR spectroscopy : Proton NMR (¹H-NMR) identifies piperidine ring protons (δ 1.2–4.3 ppm) and tert-butyl groups (δ 1.4 ppm, singlet) .

- Mass spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 283 (M+H)+ .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in safety data between different SDS sources for this compound?

Discrepancies arise due to limited toxicological testing (e.g., some SDS list Category 4 hazards, while others state "no data available"). Mitigation strategies:

- Apply the precautionary principle : Assume higher toxicity and use PPE even if data are incomplete .

- Cross-reference REACH exemptions : If annual tonnage is <1 ton/year, full registration may not be required, explaining data gaps .

Q. What experimental designs are recommended to study the compound’s potential as a kinase or bromodomain inhibitor?

- Kinase assays : Use fluorescence polarization (FP) or TR-FRET to measure inhibition of kinase activity (IC₅₀ values) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., BET bromodomains) to map binding interactions .

- SAR studies : Modify the cyclohexylamino or tert-butyl groups to assess impact on potency .

Q. What methodologies are suitable for assessing the environmental impact of this compound?

- Biodegradation assays : Use OECD 301F (manometric respirometry) to test microbial degradation in water/soil .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .

- Bioaccumulation : Measure logP values (estimated ~3.6) to predict accumulation potential .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound?

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted cyclohexanamine) .

- Solvent optimization : Replace dichloromethane with DMF to enhance nucleophilicity of amines .

- Catalyst screening : Test Pd(OAc)₂ or Buchwald-Hartwig conditions for coupling steps .

Q. What analytical techniques are recommended to resolve spectral overlaps in NMR characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.